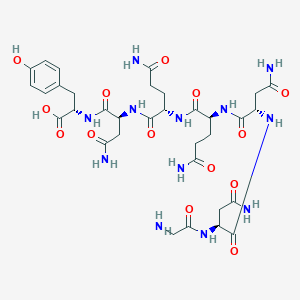
Amyloid-Forming peptide GNNQQNY
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amyloid-Forming peptide GNNQQNY is a heptapeptide derived from the N-terminal prion-determining domain of the yeast protein Sup35. This peptide is known for its ability to form amyloid fibrils, which are highly ordered insoluble aggregates. The detailed atomic oligomeric structure of GNNQQNY makes it an excellent model for studying the early stages of amyloid aggregation .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Amyloid-Forming peptide GNNQQNY typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one through coupling and deprotection cycles.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the peptide .
化学反応の分析
Types of Reactions
Amyloid-Forming peptide GNNQQNY primarily undergoes aggregation reactions to form amyloid fibrils. These reactions are influenced by various factors, including temperature, pH, and peptide concentration .
Common Reagents and Conditions
Temperature: Aggregation is typically studied at temperatures ranging from 280 K to 300 K.
pH: The peptide can be solubilized at a low pH (around 2.0) to generate monomers.
Concentration: Higher peptide concentrations favor aggregation.
Major Products
The major product of the aggregation reaction is amyloid fibrils, which are characterized by their β-sheet-rich structure and stability .
科学的研究の応用
Amyloid-Forming peptide GNNQQNY has numerous applications in scientific research:
作用機序
The mechanism of action of Amyloid-Forming peptide GNNQQNY involves the formation of β-sheet-rich structures through hydrogen bonding and hydrophobic interactions. The peptide undergoes a nucleation process, where small oligomers form and act as templates for further aggregation. The resulting amyloid fibrils are stabilized by interstrand backbone-backbone and side chain-side chain hydrogen bonds .
類似化合物との比較
Amyloid-Forming peptide GNNQQNY is unique due to its well-characterized atomic structure and its ability to form stable amyloid fibrils. Similar compounds include other amyloidogenic peptides and proteins, such as:
Amyloid β (Aβ): Associated with Alzheimer’s disease.
α-Synuclein: Linked to Parkinson’s disease.
Prion Protein (PrP): Involved in prion diseases.
These compounds share common structural features and aggregation mechanisms but differ in their specific sequences and pathological roles.
特性
分子式 |
C33H48N12O14 |
|---|---|
分子量 |
836.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C33H48N12O14/c34-13-27(52)40-18(10-24(37)49)30(55)44-19(11-25(38)50)31(56)42-16(5-7-22(35)47)28(53)41-17(6-8-23(36)48)29(54)43-20(12-26(39)51)32(57)45-21(33(58)59)9-14-1-3-15(46)4-2-14/h1-4,16-21,46H,5-13,34H2,(H2,35,47)(H2,36,48)(H2,37,49)(H2,38,50)(H2,39,51)(H,40,52)(H,41,53)(H,42,56)(H,43,54)(H,44,55)(H,45,57)(H,58,59)/t16-,17-,18-,19-,20-,21-/m0/s1 |
InChIキー |
DIUJDHXPULIBNK-PXQJOHHUSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-1-[6-[2-amino-5-(3-methylpyridin-4-yl)-1H-imidazol-4-yl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methylpropan-1-one](/img/structure/B12385066.png)

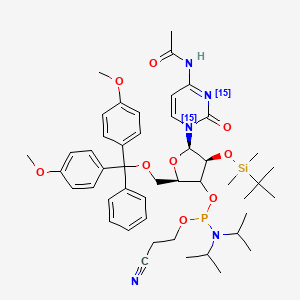
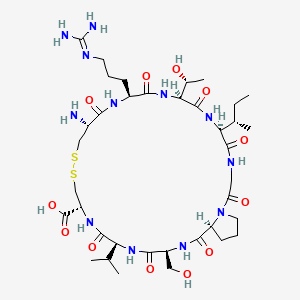
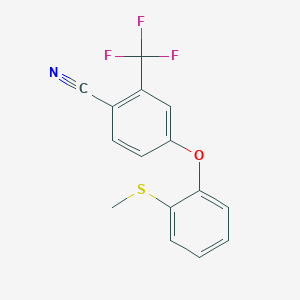
![1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-(2H-tetrazol-5-ylmethyl)-N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]pyrazole-3-carboxamide](/img/structure/B12385107.png)

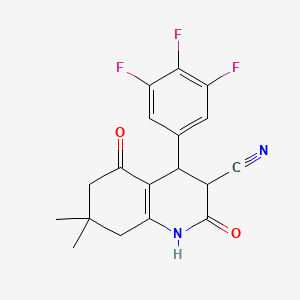
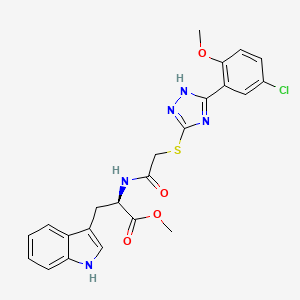

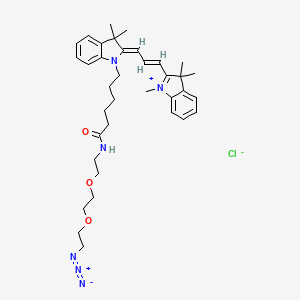
![tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate](/img/structure/B12385135.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonanethioate](/img/structure/B12385139.png)

